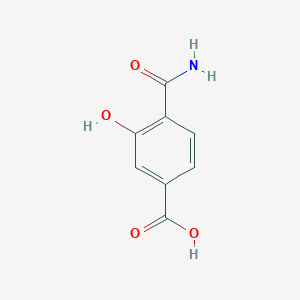
4-Carbamoyl-3-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Carbamoyl-3-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids These compounds are characterized by a benzene ring substituted with a hydroxyl group and a carboxyl group
Preparation Methods
The synthesis of 4-Carbamoyl-3-hydroxybenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzoic acid with urea under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the carbamoyl group. Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to produce the compound in larger quantities.
Chemical Reactions Analysis
4-Carbamoyl-3-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Carbamoyl-3-hydroxybenzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-Carbamoyl-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
4-Carbamoyl-3-hydroxybenzoic acid can be compared with other similar compounds, such as:
4-Hydroxybenzoic acid: A simpler derivative with similar chemical properties but lacking the carbamoyl group.
3,5-Dihydroxybenzoic acid: Another hydroxybenzoic acid with two hydroxyl groups, offering different reactivity and applications.
Salicylic acid: A well-known hydroxybenzoic acid with significant medicinal uses, particularly in anti-inflammatory and analgesic applications
Properties
Molecular Formula |
C8H7NO4 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
4-carbamoyl-3-hydroxybenzoic acid |
InChI |
InChI=1S/C8H7NO4/c9-7(11)5-2-1-4(8(12)13)3-6(5)10/h1-3,10H,(H2,9,11)(H,12,13) |
InChI Key |
XWEKVGNCIVAHAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















